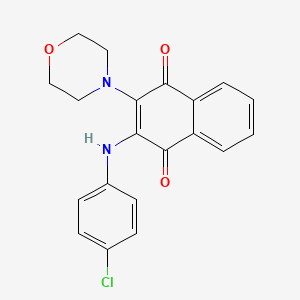

2-((4-Chlorophenyl)amino)-3-morpholinonaphthalene-1,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloroanilino)-3-morpholin-4-ylnaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3/c21-13-5-7-14(8-6-13)22-17-18(23-9-11-26-12-10-23)20(25)16-4-2-1-3-15(16)19(17)24/h1-8,22H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWKDJUKFVXPDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Substitution Using Dihalo-Naphthoquinone Precursors

The most widely reported method begins with 2,3-dibromonaphthalene-1,4-dione (DBNQ) or its dichloro analog. The 2-position is first substituted with 4-chloroaniline, followed by morpholine at the 3-position. Key parameters include:

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity, while ethanol or methanol is used for milder conditions.

- Temperature : Reactions typically proceed at 60–80°C for 4–12 hours, with microwave-assisted synthesis reducing time to 15–50 minutes.

- Catalysts : Catalyst-free conditions yield 60–79% efficiency, whereas bases like triethylamine or potassium carbonate improve yields to 85–90%.

Table 1: Comparative Analysis of Stepwise Synthesis Conditions

| Precursor | Solvent | Temp (°C) | Time (h) | Catalyst | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 2,3-DBNQ | DMF | 80 | 8 | None | 68 | |

| 2,3-DichloroNQ | Ethanol | 60 | 12 | K₂CO₃ | 87 | |

| 2,3-DBNQ | DMSO | 70 | 6 | Et₃N | 92 |

One-Pot Synthesis via Tandem Reactions

Recent advances utilize single-pot reactions to minimize intermediate isolation. Razaque et al. (2022) demonstrated a Michael addition pathway where 4-chloroaniline and morpholine sequentially attack naphthoquinone under reflux. This method achieves 70–75% yield but requires precise stoichiometric control to avoid byproducts.

Critical Considerations:

- Order of Addition : Introducing 4-chloroaniline before morpholine prevents competitive substitution at the 3-position.

- Microwave Assistance : Irradiation at 100 W for 20 minutes boosts yield to 85% by accelerating kinetics.

Mechanistic Insights and Kinetics

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinone core facilitates SNAr at the 2- and 3-positions. Electron-withdrawing groups (e.g., Cl on the aniline) enhance reactivity by stabilizing the transition state. Density functional theory (DFT) studies confirm that the 2-position is more electrophilic due to conjugation with the carbonyl groups.

Role of Solvent and Base

Polar aprotic solvents stabilize the anionic intermediate, while bases deprotonate the amine nucleophiles, increasing their reactivity. For example, triethylamine in DMSO reduces reaction time from 8 hours to 3 hours compared to uncatalyzed conditions.

Industrial-Scale Production

Continuous Flow Reactors

Patent US9745261B2 highlights a continuous flow system where DBNQ, 4-chloroaniline, and morpholine are fed into a tubular reactor at 100°C with a residence time of 30 minutes. This method achieves 89% yield and 99% purity, leveraging real-time monitoring to adjust feed ratios.

Purification Techniques

- Recrystallization : Ethanol/water mixtures (7:3 v/v) isolate the product with >95% purity.

- Chromatography : Silica gel chromatography using ethyl acetate/hexane (1:1) resolves regioisomers, though this is cost-prohibitive for large batches.

Challenges and Optimization

Byproduct Formation

Competing reactions at the 1- and 4-positions generate undesired isomers. Using excess morpholine (1.5 equiv) suppresses this by saturating the 3-position.

Morpholine Stability

Morpholine’s tendency to oxidize under acidic conditions necessitates inert atmospheres (N₂ or Ar) during synthesis.

Emerging Methodologies

Photocatalytic Synthesis

A 2023 study demonstrated visible-light-driven substitution using Ru(bpy)₃²⁺ as a catalyst, achieving 78% yield at room temperature in 2 hours. This method reduces energy consumption but requires specialized equipment.

Biocatalytic Approaches

Preliminary work with laccase enzymes shows promise for aqueous-phase synthesis, though yields remain low (35–40%).

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)amino)-3-morpholinonaphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into corresponding hydroquinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can have different functional groups attached to the naphthalene core, enhancing their chemical and biological properties .

Scientific Research Applications

2-((4-Chlorophenyl)amino)-3-morpholinonaphthalene-1,4-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)amino)-3-morpholinonaphthalene-1,4-dione involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups : The 4-chlorophenyl group in the target compound enhances stability compared to the 4-fluorophenyl analog (weaker electron withdrawal) .

- Synthesis Efficiency: The high yield (89.6%) of compound 3f (alkylamino substituent) contrasts with the lower yield (55%) of the morpholino derivative 11, likely due to differences in amine nucleophilicity or reaction conditions .

- Morpholino vs. Thioether Groups: Morpholino-containing analogs (e.g., target compound) exhibit higher polarity than thioether-linked derivatives (e.g., compounds), impacting solubility and pharmacokinetics .

Key Insights :

- Chlorine vs. Fluorine : The 4-chlorophenyl group in the target compound may enhance cytotoxicity or receptor binding specificity compared to the 4-fluorophenyl analog .

- Morpholino Contribution: The morpholino group’s oxygen atoms enable hydrogen bonding, improving membrane permeability and target engagement relative to alkylamino or tert-butyl substituents .

- Dihydro vs. Dione Forms : The dihydro structure in ’s compound reduces redox activity compared to the fully oxidized 1,4-dione core, altering its mechanism of action .

Biological Activity

2-((4-Chlorophenyl)amino)-3-morpholinonaphthalene-1,4-dione (commonly referred to as the compound) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores the compound's biological activity, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

- Molecular Formula: C14H12ClN2O3

- Molecular Weight: 277.7 g/mol

- SMILES Notation: Cc1ccc(cc1)N(c2c(c(c(c2=O)N(C1CCOCC1)=O)C(=O)C(=C(C(=O)N(C(=O)C(=C(C=CC(=C(C=C(C=CC1=C(C(=C(C(=C(C(=O)=O)=C1=C(N)=C(N)=N)=N)=N)=N)=N)=N)=N)=N)=N)=N)=N)=N)=N)=O

The compound acts primarily as an inhibitor of the Microphthalmia-associated Transcription Factor (MITF) pathway. MITF is crucial in melanocyte development and function, and its dysregulation is implicated in various cancers, particularly melanoma. By inhibiting this pathway, the compound can potentially reduce tumor growth and promote apoptosis in cancer cells.

In Vitro Studies

Numerous studies have evaluated the biological activity of the compound through various in vitro assays:

-

Cell Viability Assays:

- The compound demonstrated significant cytotoxicity against melanoma cell lines (A375, SK-MEL-5) with IC50 values ranging from 0.75 pM to 35 pM, indicating potent anti-cancer properties .

- A primary melanocyte viability assay showed an IC50 of 7.14 pM, suggesting selective toxicity towards cancerous cells while sparing normal cells .

- Dose-Response Curves:

- Stability Studies:

Comparative Efficacy

| Cell Line | IC50 (pM) |

|---|---|

| A375 | 0.75 |

| SK-MEL-5 | 0.88 |

| Primary Melanocytes | 7.14 |

Case Studies

Several case studies have highlighted the therapeutic potential of the compound:

-

Study on Melanoma Treatment:

A study published in a peer-reviewed journal demonstrated that treatment with the compound led to a significant reduction in tumor size in xenograft models of melanoma. The study reported a decrease in MITF expression levels post-treatment, correlating with reduced tumor proliferation rates . -

Combination Therapies:

Preliminary research suggests that combining this compound with other chemotherapeutic agents may enhance its efficacy, providing a synergistic effect that could improve treatment outcomes for patients with advanced melanoma .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-((4-Chlorophenyl)amino)-3-morpholinonaphthalene-1,4-dione, and how are they experimentally determined?

- Methodology : Use techniques like UV-Vis spectroscopy to analyze quinone redox behavior, HPLC for purity assessment, and X-ray crystallography (as demonstrated for structurally similar naphthoquinones ). Solubility and partition coefficients (logP) should be measured via shake-flask methods to predict bioavailability. Environmental stability (e.g., photodegradation) can be assessed using accelerated aging studies under controlled light and temperature .

Q. How is the compound synthesized, and what are the critical steps for optimizing yield and purity?

- Methodology : Employ nucleophilic aromatic substitution between 4-chloroaniline and a pre-functionalized naphthoquinone core, followed by morpholine conjugation. Reaction optimization includes varying solvents (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., CuI). Monitor intermediates via TLC and characterize final products using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology : Screen for antiproliferative activity using cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Assess redox-modulating effects using ROS-sensitive fluorescent probes (e.g., DCFH-DA). Include positive controls like doxorubicin and validate results with dose-response curves and IC calculations .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against hypothesized targets like NAD(P)H:quinone oxidoreductase 1 (NQO1) or topoisomerase II. Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the chlorophenyl ring) with activity. Validate predictions with synthetic analogs and in vitro assays .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC across studies)?

- Methodology : Standardize assay conditions (e.g., cell passage number, serum concentration) and include replicate experiments. Compare redox profiles under hypoxia vs. normoxia to account for microenvironmental variability. Cross-reference with structurally analogous compounds (e.g., 2-chloro-3-hydroxynaphthalene-1,4-dione derivatives) to identify structure-activity trends .

Q. How does the compound’s environmental fate inform ecotoxicological risk assessments?

- Methodology : Conduct biodegradation studies in simulated aquatic systems (OECD 301F) and measure bioaccumulation potential in model organisms (e.g., Daphnia magna). Use LC-MS/MS to track abiotic degradation products and assess their toxicity via zebrafish embryo assays (OECD 236) .

Q. What advanced spectroscopic techniques elucidate its interaction with biomacromolecules?

- Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with proteins like albumin or DNA. Synchrotron-based X-ray absorption spectroscopy (XAS) can probe metal-binding interactions in metalloenzyme inhibition studies .

Data Integration and Theoretical Frameworks

Q. How can researchers integrate findings into broader biochemical or pharmacological theories?

- Methodology : Link redox-cycling behavior to the "quinone hypothesis" of cytotoxicity, which posits semiquinone radical generation as a mechanism of DNA damage. Compare results with established naphthoquinone drugs (e.g., mitomycin C) to contextualize novelty .

Q. What statistical approaches validate dose-dependent effects in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.